molecular formula C11H20N2O3 B2448024 Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate CAS No. 831200-03-4

Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate

Cat. No. B2448024
CAS RN: 831200-03-4
M. Wt: 228.292
InChI Key: XACUGTLIDFTGLI-UHFFFAOYSA-N
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Description

Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate is a chemical compound with the molecular formula C11H20N2O3 . It has a molecular weight of 228.29 .


Physical And Chemical Properties Analysis

The boiling point and density of Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate are not specified in the sources . More detailed physical and chemical properties were not found in the sources.

Scientific Research Applications

Stereochemistry and Crystal Structures

  • Research demonstrates the importance of ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate derivatives in stereochemistry, particularly in resolving enantiomers of certain acids. One study focused on resolving (±)-piperidine-2-carboxylic acid using diastereomeric palladium(II) complexes, highlighting the potential of these compounds in chiral separation and crystallography (Hockless et al., 1995).

Non-linear Optical Materials

  • Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate derivatives have been evaluated for their potential in non-linear optical (NLO) applications. A study on a new pyrrole containing chalcone derivative showed promising results in this field, indicating its usefulness in developing NLO materials (Singh et al., 2014).

H1-Antagonistic Activity

  • The compound's analogs have been synthesized and studied for H1-antagonistic activity, which is significant for developing antihistamine drugs. A quantitative structure-activity relationship analysis in one study revealed that the hydrophobicity of the side chain is crucial for this activity (Saxena et al., 1990).

Regioselective Synthesis

  • Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate derivatives have been used in regioselective synthesis processes. A particular study highlighted their role in synthesizing ethyl pyrazolecarboxylates and pyrazinopyridoindoles, essential for heterocyclic chemistry (Hanzlowsky et al., 2003).

GPR14/Urotensin-II Receptor Agonism

  • These compounds have been identified as potential nonpeptidic agonists for the GPR14/urotensin-II receptor, showing promise in pharmacological research and drug development (Croston et al., 2002).

Biocatalytic Reduction

  • Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate and its derivatives have been studied for their roles in biocatalytic reductions, revealing insights into stereochemical applications and enzyme specificity (Guo et al., 2006).

Bioconjugation in Medical Research

  • The use of these compounds in bioconjugation reactions for carboxylated peptide substrates offers valuable applications in medical research, providing insights into reaction optimization and identifying potential side products (Totaro et al., 2016).

Alkylation in Dye Synthesis

  • These compounds have been studied for their role in the alkylation of cross-conjugated ketones, which is significant in synthesizing thiapentacarbocyanine dyes, indicating their utility in dye chemistry and materials science (Krasnaya et al., 2010).

Anti-Acetylcholinesterase Activity

  • Compounds derived from ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is crucial in developing treatments for diseases like Alzheimer's (Sugimoto et al., 1990).

Safety and Hazards

Specific safety and hazard information for Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate was not found in the sources .

Future Directions

As a piperidine derivative, Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate may have potential applications in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

ethyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-4-16-10(14)9-6-5-7-13(8-9)11(15)12(2)3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACUGTLIDFTGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate

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